3-Chloro-4-decyloxybenzoic acid

Overview

Description

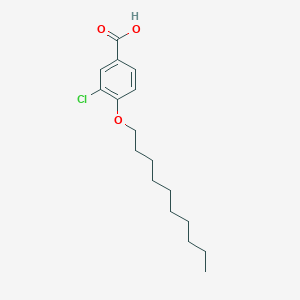

3-Chloro-4-decyloxybenzoic acid is an organic compound with the molecular formula C17H25ClO3 It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a chlorine atom, and the hydrogen atom at the 4-position is replaced by a decyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-decyloxybenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-hydroxybenzoic acid.

Alkylation: The hydroxyl group at the 4-position is alkylated using decyl bromide in the presence of a base such as potassium carbonate to form 4-decyloxybenzoic acid.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-decyloxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles such as amines or thiols.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

Esterification: Alcohols in the presence of an acid catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Esterification: Esters of this compound.

Reduction: 3-Chloro-4-decyloxybenzyl alcohol.

Scientific Research Applications

3-Chloro-4-decyloxybenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-decyloxybenzoic acid depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, leading to changes in cell function. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect membrane integrity and protein function due to its amphiphilic nature .

Comparison with Similar Compounds

Similar Compounds

3-Chloro-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a decyloxy group.

4-Decyloxybenzoic acid: Lacks the chlorine atom at the 3-position.

3-Chloro-4-methoxybenzoic acid: Contains a methoxy group instead of a decyloxy group.

Uniqueness

3-Chloro-4-decyloxybenzoic acid is unique due to the presence of both a chlorine atom and a long decyloxy chain, which imparts distinct physical and chemical properties.

Biological Activity

3-Chloro-4-decyloxybenzoic acid is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is a benzoic acid derivative characterized by the presence of a chlorine atom at the 3-position and a decyloxy group at the 4-position. Its structure can be represented as follows:

The molecular formula indicates that this compound is lipophilic due to the long hydrophobic decyloxy chain, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The decyloxy group enhances its lipophilicity, facilitating membrane penetration and interaction with lipid bilayers. This interaction can lead to modulation of enzyme activities and cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In vitro studies have shown that this compound can inhibit the growth of these pathogens, suggesting its potential as an antimicrobial agent in clinical settings.

Antifungal Activity

The compound also demonstrates antifungal activity. Studies have reported its efficacy against common fungal pathogens, indicating that it could be utilized in treating fungal infections.

Cytotoxicity and Antiproliferative Effects

In cell-based assays, this compound has shown promising antiproliferative effects against cancer cell lines. Notably, it activates proteasomal and lysosomal pathways, enhancing the degradation of misfolded proteins which is crucial in cancer biology. The compound has been found to induce apoptosis in cancer cells without significant cytotoxicity to normal cells .

Data Table: Biological Activities Summary

Case Studies

- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 μg/mL for both Gram-positive and Gram-negative bacteria.

- Cytotoxicity Evaluation : Another research focused on the cytotoxic effects of this compound on human foreskin fibroblasts and cancer cell lines. It was found that while it effectively induced apoptosis in cancer cells, it showed minimal cytotoxicity towards normal fibroblasts, highlighting its potential for selective targeting in cancer therapy .

Properties

IUPAC Name |

3-chloro-4-decoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClO3/c1-2-3-4-5-6-7-8-9-12-21-16-11-10-14(17(19)20)13-15(16)18/h10-11,13H,2-9,12H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYQPEVAYHZBRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20601159 | |

| Record name | 3-Chloro-4-(decyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106316-08-9 | |

| Record name | 3-Chloro-4-(decyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.